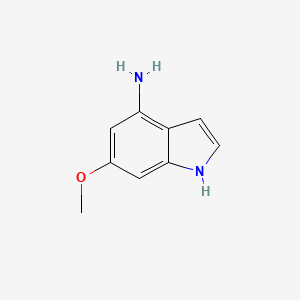

6-methoxy-1H-indol-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBKRSMCOBAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593552 | |

| Record name | 6-Methoxy-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282547-67-5 | |

| Record name | 6-Methoxy-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 1h Indol 4 Amine and Its Derivatives

Historical and Classical Synthetic Approaches to Indole-4-amines

The synthesis of the indole (B1671886) nucleus has a rich history, with several classical methods still in use today. rsc.org One of the most well-known is the Fischer indole synthesis , developed in 1883, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov While versatile, its application for specific isomers like indole-4-amines can be challenging due to regioselectivity issues. researchgate.net

Other classical named reactions for indole synthesis include the Bartoli, Bischler, Hemetsberger, Larock, and Nenitzescu syntheses. rsc.org The Bartoli indole synthesis , for instance, is particularly useful for preparing 7-substituted indoles from nitroarenes and vinyl Grignard reagents, a class of compounds often difficult to access through other classical routes. researchgate.net The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of aniline (B41778). researchgate.net These classical methods, while foundational, often require harsh reaction conditions and may lack the regioselectivity needed for complex, substituted indoles. nih.gov

The table below summarizes some of the key classical indole syntheses.

| Synthesis Name | Precursors | General Description |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed reaction followed by cyclization and ammonia (B1221849) elimination. wikipedia.orgnih.gov |

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard Reagent | Reaction of a nitroarene with a vinyl Grignard reagent to form a 7-substituted indole. researchgate.net |

| Bischler-Möhlau Indole Synthesis | α-Halo-ketone, Aniline | Reaction of an α-halo-ketone with aniline to form a 2-arylindole. researchgate.net |

| Hemetsberger Indole Synthesis | α-Azido-ethyl cinnamate (B1238496) | Thermal decomposition of an α-azido-ethyl cinnamate to form an indole-2-carboxylate. rsc.org |

| Larock Indole Synthesis | o-Haloaniline, Alkyne | Palladium-catalyzed annulation of an o-haloaniline and an alkyne. rsc.org |

Targeted Synthesis of 6-Methoxy-1H-indol-4-amine

The specific synthesis of this compound requires a targeted approach that allows for the precise placement of the methoxy (B1213986) and amino groups on the indole ring. chembk.com

The synthesis of this compound often begins with appropriately substituted aniline or nitroarene precursors. For instance, a common strategy involves starting with a molecule that already contains the desired substitution pattern on the benzene (B151609) ring, which is then used to construct the pyrrole (B145914) portion of the indole.

One potential pathway starts with the nitration of a substituted aniline, followed by reduction of the nitro group to an amine. For example, the synthesis could begin with a dimethoxyaniline derivative. chim.it A general approach involves the reduction of a corresponding nitroindole. For example, 4-nitro-1-(triisopropylsilyl)-1H-indole can be reduced to 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride using palladium on carbon (Pd/C) and hydrogen gas. acs.org The protecting group can then be removed to yield the final product.

Another approach involves the methylation of a hydroxyindole precursor. For instance, a 6-hydroxyindole (B149900) can be methylated to a 6-methoxyindole (B132359). acs.org The introduction of the amino group at the 4-position can be achieved through various methods, as discussed in the following section.

A process for the divergent synthesis of 4-amino indoles has been developed starting from 2-alkynylanilines. rsc.org This method involves an oxidative dearomatization, an imine exchange, a cascade 1,4-addition/cyclization/aromatization, and a selective deprotection to yield 4-amino indoles with either a free N1 or C4 amino group. rsc.org

The following table outlines a general synthetic sequence.

| Step | Reaction | Reagents and Conditions | Product |

| 1. Protection | N-protection of 4-nitroindole | Triisopropylsilyl chloride (TIPSCl), base | 4-Nitro-1-TIPS-indole acs.org |

| 2. Reduction | Reduction of the nitro group | 10% Pd/C, H₂ | 1-TIPS-1H-indol-4-amine acs.org |

| 3. Deprotection | Removal of the TIPS group | Tetrabutylammonium fluoride (B91410) (TBAF) | 1H-Indol-4-amine |

This is a generalized pathway and specific conditions for this compound may vary.

The regioselective installation of an amino group at the C4 position of the indole ring is a key challenge. nih.gov Direct amination of the indole core is often difficult due to the preferential reactivity of the C2 and C3 positions. researchgate.net Therefore, strategies involving directing groups are often employed.

One such strategy uses a directing group at the N1 position of the indole to guide a metal catalyst to the C7 position, or a directing group at the C3 position to facilitate functionalization at the C4 position. nih.govchim.it For example, an aldehyde group at the C3 position can direct an iridium(III) catalyst to achieve selective amidation at the C4 position. researchgate.net Subsequent deprotection can then yield the C4-amino indole. researchgate.net

Another approach involves the use of a transient directing group, such as glycine, in a palladium-catalyzed C4 arylation of indoles. nih.gov While this method installs an aryl group, similar principles could be adapted for amination.

Modern techniques have also explored C-H activation/functionalization methods to achieve regioselective synthesis of functionalized indoles. researchgate.net These methods offer a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov

Divergent Synthetic Routes for the Preparation of Diverse this compound Analogues

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for exploring the structure-activity relationships of pharmacologically active scaffolds like the 6-methoxy-1H-indole-4-amine core.

A key strategy in divergent synthesis involves the late-stage functionalization of a common precursor. For instance, a streamlined route to the pyrroloiminoquinone (PIQ) core, which is structurally related to indole alkaloids, has been developed. acs.org This synthesis features a Larock indole synthesis to create a key methoxy-PIQ intermediate. acs.org This intermediate can then be selectively modified at different positions, such as through methylation of nitrogen atoms or displacement of the methoxy group with various amine nucleophiles, to generate a diverse range of natural products and their analogs. acs.org A similar strategy could be envisioned for this compound, where a common indole precursor is divergently functionalized to produce a variety of analogs.

Another example of a divergent approach is the synthesis of various heteropolycyclic natural products from a pluripotent late-stage common synthetic intermediate. jst.go.jp This strategy has been successfully applied to the synthesis of gelsedine-type alkaloids, amathaspiramide alkaloids, and erythrina alkaloids. jst.go.jp The design of a common intermediate that can be transformed into an array of target molecules is central to this approach. jst.go.jp For this compound analogs, a strategically designed intermediate could allow for the introduction of diverse substituents at various positions of the indole ring.

The development of a general and scalable synthesis of polysubstituted indoles provides a foundation for such divergent strategies. nih.gov This method allows for the preparation of indoles with various substitution patterns, which can then serve as common intermediates for further elaboration into a library of this compound analogs.

Table 2: Examples of Divergent Synthetic Strategies

| Common Intermediate | Target Molecules | Key Transformations | Reference |

|---|---|---|---|

| Methoxy-pyrroloiminoquinone (PIQ) | 16 natural products and analogs | Selective methylation, O-demethylation, amine displacement | acs.org |

| Pluripotent heteropolycyclic intermediate | Gelsedine-type, amathaspiramide, and erythrina alkaloids | Not specified | jst.go.jp |

| Polysubstituted indoles | Diverse indole derivatives | Not specified | nih.gov |

Chemoenzymatic and Biosynthetic Pathways for Indole Amine Construction

Chemoenzymatic and biosynthetic approaches offer highly selective and environmentally benign alternatives to traditional chemical synthesis for constructing complex molecules like indole amines. These methods leverage the power of enzymes to catalyze specific reactions with high regio- and stereoselectivity. shareok.orgnih.gov

Aromatic prenyltransferases (PTs) are a class of enzymes that play a crucial role in the biosynthesis of many bioactive natural products by catalyzing the transfer of a prenyl group to an aromatic substrate. shareok.org These enzymes have been shown to have broad substrate scopes, accepting a range of indole-containing substrates. shareok.org This enzymatic activity can be harnessed for the late-stage diversification of natural products and their analogs, providing access to compounds that are difficult to synthesize using traditional methods. shareok.org

The biosynthesis of many indole alkaloids involves key enzymatic transformations such as the Pictet-Spengler reaction, which forms the core tricyclic structure from tryptamine. nih.gov Understanding these natural biosynthetic pathways can provide inspiration for the development of novel chemoenzymatic syntheses. For instance, the enzymes involved in the biosynthesis of psychoactive natural products like hallucinogens and stimulants could be repurposed for the synthesis of this compound and its derivatives. nih.govescholarship.org

Chemoenzymatic strategies often combine the best of both chemical and enzymatic synthesis. For example, a chemical synthesis can be used to prepare a key intermediate, which is then subjected to an enzymatic transformation to introduce a specific functional group or create a chiral center. umich.edu This approach has been used in the synthesis of chiral amines, where enzymes like α-oxoamine synthases can mediate transformations that are challenging to achieve with conventional chemistry. umich.edu

Table 3: Enzymes in Indole Amine Related Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Application | Reference |

|---|---|---|---|---|

| Aromatic Prenyltransferases (PTs) | Prenylation | Indole-containing substrates | Late-stage diversification of natural products | shareok.org |

| Pictet-Spenglerase | Cyclization | Tryptamine derivatives | Core structure formation of indole alkaloids | nih.gov |

| α-Oxoamine Synthases (AOS) | α-Amino ketone formation | Amino acids and acyl thioesters | Synthesis of chiral amine precursors | umich.edu |

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral amines is of great importance in medicinal chemistry, as the biological activity of a molecule often depends on its three-dimensional structure. Several powerful methods have been developed for the asymmetric synthesis of chiral amines, which could be applied to the preparation of enantiomerically pure derivatives of this compound.

Asymmetric hydrogenation is a widely used and highly efficient method for the synthesis of chiral amines. acs.org This approach involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral metal catalyst. acs.org Significant advances have been made in the development of chiral ligands that can induce high levels of enantioselectivity in these reactions. acs.org

Reductive amination is another key strategy for the enantioselective synthesis of chiral amines. researchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.net The use of chiral catalysts, such as chiral Brønsted acids or organocatalysts, can lead to the formation of a single enantiomer of the product. researchgate.net

The use of chiral auxiliaries is a classic yet effective method for controlling stereochemistry. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. Chiral sulfinamides are valuable and commercially available chiral auxiliaries that can be condensed with ketones to form chiral sulfinylketimines, which can then be reduced to afford α-chiral primary amines. researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. rcsi.com Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze a variety of transformations, including aldol (B89426) and Mannich reactions, to produce chiral building blocks for the synthesis of complex molecules. rcsi.com The stereoselective aldol condensation of ketones with isatin (B1672199) derivatives, catalyzed by chiral organocatalysts, has been shown to produce chiral tertiary alcohols with good enantioselectivity, demonstrating the potential of this approach for creating stereocenters in indole-containing molecules. scispace.com

Table 4: Methods for Stereoselective Amine Synthesis

| Method | Precursor | Key Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Imines, enamines | Chiral metal complexes | Chiral amines | acs.org |

| Reductive Amination | Carbonyl compounds and amines | Chiral Brønsted acids, organocatalysts | Chiral amines | researchgate.net |

| Chiral Auxiliary | Ketones | Chiral sulfinamides | α-Chiral primary amines | researchgate.net |

| Organocatalysis | Ketones and isatin derivatives | Chiral organocatalysts (e.g., quinine (B1679958) derivatives) | Chiral tertiary alcohols | scispace.com |

Chemical Reactivity and Functionalization of 6 Methoxy 1h Indol 4 Amine

Reactivity Profile of the 6-Methoxy-1H-indol-4-amine Core

The reactivity of this compound is defined by the interplay of its indole (B1671886) nucleus with the electron-donating methoxy (B1213986) and amino substituents. chembk.com The indole core itself is an electron-rich aromatic system, predisposing it to electrophilic substitution reactions. chim.it The presence of the methoxy group further enhances the electron density of the aromatic ring system, influencing the regioselectivity of these reactions. chim.it

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

Electrophilic aromatic substitution is a key reaction class for indole and its derivatives. chim.itresearchgate.net The electron-rich nature of the indole ring makes it susceptible to attack by electrophiles. chim.it

The positioning of the methoxy and amine groups on the indole ring directs incoming electrophiles to specific positions. The methoxy group at C6 enhances the electron density at positions C5 and C7, making them more favorable for electrophilic attack. This directing effect is a common feature in the chemistry of methoxy-substituted indoles. chim.it The presence of an amino group at C4 can also influence the regioselectivity, though detailed studies on this specific compound are limited. In related systems, such as 4-aminoindoles, reactions can be directed to the C3 or C5 positions depending on the reaction conditions and the nature of the electrophile. beilstein-journals.org

Specific studies on the formylation and nitration of this compound are not extensively detailed in the provided results. However, general principles of indole chemistry can be applied. Formylation of indoles, often achieved through the Vilsmeier-Haack reaction, typically occurs at the C3 position. dergipark.org.trbhu.ac.in For instance, 1-methoxy-6-nitroindole-3-carbaldehyde can be synthesized via a Vilsmeier-Haack reaction on 1-methoxy-6-nitroindole. nii.ac.jp

Nitration of indoles requires careful selection of reagents to avoid polymerization under strongly acidic conditions. bhu.ac.in Non-acidic nitrating agents like benzoyl nitrate (B79036) are often employed. bhu.ac.in The position of nitration is influenced by the substituents present. For example, nitration of 2-methylindole (B41428) under acidic conditions leads to substitution at the C5 position of the benzene (B151609) ring. bhu.ac.in In the case of this compound, the combined directing effects of the methoxy and amino groups would determine the site of nitration.

Nucleophilic Substitution Reactions Involving the Amine and Methoxy Functional Groups

The amine and methoxy groups of this compound can participate in nucleophilic substitution reactions. The amino group can act as a nucleophile, reacting with various electrophiles. ntu.edu.sg While direct nucleophilic aromatic substitution on the indole ring is generally difficult, activation by certain substituents can facilitate such reactions. nii.ac.jpclockss.org For example, in related methoxy-nitro-substituted indoles, the methoxy group can be displaced by nucleophiles. nii.ac.jpclockss.org The potential for the methoxy group in this compound to be cleaved under acidic conditions to form the corresponding phenol (B47542) is also a possibility, as seen in similar methoxy-substituted indoles.

Cross-Coupling Reactions for the Formation of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Heteroatom Bonds

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis, and indole derivatives are common substrates in these reactions. acs.orgnih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize indoles. acs.orgnih.govmdpi.com These reactions typically involve the coupling of a halo-indole or an indole-boronic acid/ester with a suitable coupling partner. nih.gov

For this compound, the amino group or a halogenated derivative could serve as a handle for cross-coupling. For instance, the Buchwald-Hartwig amination is a common method for forming carbon-nitrogen bonds. acs.org While specific examples for this compound are not provided, the general applicability of these methods to functionalized indoles suggests their potential use in modifying this scaffold. chemscene.com

Table 1: Examples of Cross-Coupling Reactions on Indole Scaffolds

| Reaction Type | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, NaOH, boronic acid | C-C | chim.it |

| Heck | Pd catalyst, alkene | C-C | mdpi.com |

| Sonogashira | Pd(II), CuI, alkyne | C-C | mdpi.com |

| Buchwald-Hartwig | Pd catalyst, base, amine | C-N | acs.org |

This table provides general examples of cross-coupling reactions on indole scaffolds and does not represent specific reactions performed on this compound based on the search results.

Oxidation and Reduction Pathways of the this compound Scaffold

The this compound scaffold can undergo both oxidation and reduction reactions. Oxidation of the indole ring can lead to various products, including indolin-3-ones or by dearomative cross-dehydrogenative coupling. nih.gov The methoxy group can also be oxidized under certain conditions. smolecule.com For example, treatment of 6,7-dibromo-4-methoxy-1H-indole with MnO₂ results in the formation of the corresponding indolin-3-one.

Reduction of the indole nucleus can also be achieved. Catalytic hydrogenation (e.g., with H₂ and Pd/C) can reduce the pyrrole (B145914) ring to a 2,3-dihydroindole (indoline) derivative. The choice of reducing agent can influence the outcome, with some reagents selectively reducing the benzene ring. bhu.ac.in

Insufficient Information Available to Generate the Requested Article

The performed searches yielded information on the synthesis and reactivity of the broader class of methoxy-activated indoles, including general synthetic methods such as the Fischer, Bischler, and Hemetsberger indole syntheses. Some results touched upon the functionalization of related compounds, for instance, the synthesis and reactions of 6-methoxy-1H-indole-2-carbonitriles and the preparation of quinoline-indole derivatives from 6-methoxyindole (B132359).

However, none of the retrieved sources provided specific research findings or data on the derivatization of the this compound moiety itself. The available literature does not cover the chemical reactivity and functionalization of this particular compound in the detail required to construct the requested article, including data tables and detailed research findings on its structural elaboration.

Therefore, due to the lack of specific scientific information on the derivatization of this compound, it is not possible to generate the requested professional and authoritative article that adheres to the provided outline.

Advanced Spectroscopic and Analytical Characterization Methodologies in 6 Methoxy 1h Indol 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 6-methoxy-1H-indol-4-amine. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can map out the complete atomic connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. For example, the carbon atom attached to the methoxy (B1213986) group would resonate at a characteristic downfield shift. chemicalbook.com

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms within the indole (B1671886) ring and the amine group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and substitution, providing valuable data for confirming the structure. ipb.ptacs.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, and in assembling the complete molecular structure. researchgate.netmdpi.com

Table 1: Representative NMR Data for Related Indole Structures

| Nucleus | Chemical Shift (ppm) Range | Key Correlations |

| ¹H | 6.5 - 8.5 (aromatic), 3.8 (methoxy), ~3.5 (amine) | COSY correlations between adjacent aromatic protons. HMBC correlations from methoxy protons to the attached carbon. |

| ¹³C | 90 - 160 (aromatic/indole), ~55 (methoxy) | HSQC correlations between protons and their directly attached carbons. |

| ¹⁵N | -50 - 50 (relative to a standard) | HMBC correlations from NH proton to adjacent carbons. |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is generalized from information on similar indole compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, key expected IR absorptions include:

N-H stretching of the amine and indole groups, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the methoxy group, observed around 2850-3100 cm⁻¹.

C=C aromatic stretching vibrations within the indole ring, which give rise to bands in the 1450-1620 cm⁻¹ region. scialert.net

C-O stretching of the methoxy group, which is expected to show a strong band around 1250 cm⁻¹.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine/Indole) | Stretching | 3300 - 3500 |

| C-H (Aromatic/Aliphatic) | Stretching | 2850 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1620 |

| C-O (Methoxy) | Stretching | 1200 - 1300 |

| N-H | Bending | 1550 - 1650 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₉H₁₀N₂O). chemsrc.com

In addition to accurate mass determination, HRMS provides information about the molecule's fragmentation pattern. When subjected to ionization, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the parent molecule. For instance, the loss of a methyl group (CH₃) from the methoxy moiety or the cleavage of the amine group would result in specific fragment ions that can be detected and analyzed. thieme-connect.de While specific fragmentation data for this compound is not detailed in the search results, related indole compounds show predictable fragmentation pathways.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a sample. sielc.com A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. clockss.org A pure sample of this compound will ideally show a single sharp peak in the HPLC chromatogram. mdpi.com The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simpler and faster qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. rsc.org A spot of the sample is applied to a plate coated with a thin layer of adsorbent, and the plate is developed in a suitable solvent system. The components of the mixture separate as they move up the plate at different rates. The purity can be inferred by the number of spots observed, with a pure compound ideally showing a single spot. researchgate.netnih.gov The retardation factor (Rf) value is a characteristic of the compound in a given TLC system.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Principle | Application | Key Parameter |

| HPLC | Differential partitioning between a mobile and stationary phase | Purity determination, quantitative analysis | Retention Time (Rt) |

| TLC | Differential adsorption on a stationary phase | Reaction monitoring, qualitative purity check | Retardation Factor (Rf) |

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been used to characterize related indole derivatives. ijpsr.comnih.govnih.gov Such studies on analogous compounds provide valuable insights into the expected solid-state packing and intermolecular interactions, such as hydrogen bonding, that would likely be present in the crystal structure of this compound.

Computational Chemistry and Theoretical Studies of 6 Methoxy 1h Indol 4 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 6-methoxy-1H-indol-4-amine. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and reactivity.

Detailed Research Findings: Studies on related indole (B1671886) derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and calculate key electronic and thermodynamic parameters. nih.govresearchgate.net For this compound, such calculations would reveal the planarity of the indole ring and the orientation of the methoxy (B1213986) and amine substituents.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Regions of high electron density, identified through Molecular Electrostatic Potential (MEP) maps, indicate likely sites for electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack.

Furthermore, quantum chemical methods can predict spectroscopic properties. Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR spectra to confirm the molecular structure. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structural assignment. nih.gov

Table 1: Predicted Quantum Chemical Properties for this compound This table presents hypothetical data based on typical results from DFT calculations for analogous indole structures.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| NBO Charge on N1 (Amine) | -0.9 e | Quantifies the partial charge, indicating a nucleophilic site. |

| NBO Charge on N-H (Indole) | -0.6 e | Quantifies the partial charge on the indole nitrogen. |

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

Detailed Research Findings: Docking studies on various indole derivatives have successfully identified key interactions within the active sites of enzymes and receptors. nih.govmdpi.comnih.govmdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses. These poses are then scored based on binding energy, with lower values indicating more favorable interactions. nih.gov

For this compound, key interactions would likely involve:

Hydrogen Bonding: The amine group (-NH2) and the indole N-H group can act as hydrogen bond donors. The oxygen of the methoxy group (-OCH3) can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bicyclic indole core provides a large hydrophobic surface that can interact with nonpolar residues in the protein's binding pocket.

Pi-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These simulations can screen large libraries of proteins to identify potential targets or predict the binding affinity of this compound to a known target, such as a kinase or a G-protein coupled receptor, where indole scaffolds are common. researchgate.net

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Glu101, Leu150, Val80, Phe165 | Amino acids within the protein's active site. |

| Hydrogen Bonds | Amine group with Glu101; Indole N-H with backbone of Val80. | Critical for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Indole ring with Leu150 and Val80. | Contribute to the stability of the complex. |

| Pi-Stacking Interaction | Indole ring with Phe165. | Aromatic interaction that enhances binding. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked pose, analyze the conformational changes in both the ligand and the protein, and calculate binding free energies.

Detailed Research Findings: MD simulations are applied to the most promising poses obtained from docking studies. The system is solvated in a water box with ions to mimic physiological conditions, and the simulation is run for a duration typically ranging from nanoseconds to microseconds. Analysis of the simulation trajectory provides insights into the stability of the complex, often measured by the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD plot over time suggests a stable binding mode.

The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand binding. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds throughout the simulation. nih.gov These simulations are crucial for validating the results of molecular docking and providing a more accurate picture of the binding event. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation

| Parameter / Output | Description | Typical Value / Finding |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| Force Field | Mathematical model used to describe molecular interactions. | AMBER, CHARMM |

| Ligand RMSD | Measures the deviation of the ligand from its initial docked pose. | < 2 Å (indicates stability) |

| Protein RMSF | Measures the fluctuation of individual residues. | Peaks indicate flexible loops, often near the binding site. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific H-bond exists. | > 50% (indicates a stable, important interaction) |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Analogues

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. Various computational models are used to estimate the ADME properties of a molecule based on its structure.

Detailed Research Findings: For indole derivatives, computational tools like SwissADME and pkCSM are frequently used to predict a range of properties. semanticscholar.orgnih.govresearchgate.net These predictions are based on parameters such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, which are evaluated against criteria like Lipinski's Rule of Five. semanticscholar.orgresearchgate.net

Key predicted properties for this compound and its analogues would include:

Absorption: High gastrointestinal (GI) absorption is often predicted for indole derivatives. semanticscholar.org

Distribution: Blood-brain barrier (BBB) penetration can be estimated; the presence of polar amine and methoxy groups might limit extensive BBB crossing. imedpub.com

Metabolism: Indole rings are susceptible to metabolism by Cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. imedpub.com

Excretion: Properties related to clearance are also estimated.

Table 4: Predicted ADME Profile for this compound Data is representative of typical in silico predictions for similar small molecules.

| ADME Property | Predicted Value/Outcome | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause central nervous system side effects. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from target cells. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme. |

| LogP (Lipophilicity) | 2.1 | Balanced lipophilicity, favorable for drug-likeness. |

| TPSA (Polarity) | 64.2 Ų | Good polarity for cell permeability. |

In Silico Toxicity Prediction and Risk Assessment

In silico toxicology methods use computational models to predict the potential toxicity of a chemical, reducing the need for extensive animal testing in the early phases of research. nih.gov These models are built from large datasets of experimental toxicity data and use structural alerts and statistical approaches to make predictions.

Detailed Research Findings: Computational toxicology tools can assess a variety of toxicity endpoints. nih.goveuropa.eu For indole derivatives, common predictions include:

Mutagenicity: Prediction of whether a compound is likely to be mutagenic in an Ames test. Many simple indole structures are found to be non-mutagenic. japsonline.comjapsonline.com

Carcinogenicity: Assessment of carcinogenic potential based on structural alerts and data from rodent carcinogenicity studies. japsonline.comjapsonline.com

Developmental Toxicity: Prediction of the potential to cause developmental defects.

Acute Toxicity (LD50): Estimation of the median lethal dose in rodents, which provides a measure of acute toxicity. japsonline.com

These predictive models are valuable for prioritizing compounds and flagging potential liabilities early in the discovery process. nih.govsyngeneintl.com

Table 5: Representative In Silico Toxicity Predictions

| Toxicity Endpoint | Predicted Result | Confidence Level |

|---|---|---|

| Ames Mutagenicity | Negative | High |

| Carcinogenicity (Rodent) | Negative | Moderate |

| Hepatotoxicity | Low Risk | Moderate |

| hERG Inhibition | Low Risk | High |

| Skin Sensitization | Low Risk | High |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. neliti.com A QSAR model can be used to predict the activity of new, unsynthesized analogues and to understand which molecular features are important for activity.

Detailed Research Findings: To build a QSAR model for analogues of this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is required. neliti.combenthamdirect.com For each compound, a set of molecular descriptors is calculated. These can include:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Describing molecular connectivity and branching.

Hydrophobic Descriptors: LogP.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation relating the descriptors to the biological activity. neliti.com A robust QSAR model, once validated, can guide the design of new analogues by predicting which structural modifications are likely to enhance potency. nih.govresearchgate.net For instance, a model might reveal that increasing the electron-donating capacity of a substituent at a specific position on the indole ring leads to higher activity.

Table 6: Components of a Hypothetical QSAR Study for Indole Analogues

| Component | Description | Example |

|---|---|---|

| Training Set | A series of molecules with known biological activity. | 25 indole analogues with measured kinase inhibition IC50 values. |

| Molecular Descriptors | Calculated physicochemical and structural properties. | LogP, Molar Refractivity, TPSA, HOMO energy. |

| Statistical Model | The mathematical equation linking descriptors to activity. | Activity (pIC50) = 0.5*(LogP) - 0.2*(TPSA) + 3.5 |

| Validation | Process to confirm the predictive power of the model. | Cross-validation (q²), prediction for an external test set (r²_pred). |

| Applicability Domain | The chemical space in which the model's predictions are reliable. | Defined by the range of descriptor values in the training set. |

Biological Activity and Mechanistic Investigations of 6 Methoxy 1h Indol 4 Amine and Its Derivatives

Anticancer Activities and Molecular Mechanisms.nih.govnih.govresearchgate.netnih.govnih.gov

Derivatives of 6-methoxy-1H-indol-4-amine have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines and interfere with crucial cellular processes involved in tumor growth and progression.

Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., MCF-7, HT-29, PC-3, A549, HepG-2, Osteosarcoma Cell Lines).nih.govnih.gov

A notable characteristic of this compound derivatives is their broad-spectrum cytotoxicity against various human cancer cell lines. For instance, certain sulfur atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring at the 6-position of the indole (B1671886) nucleus have shown potent inhibitory activity against MCF-7 (breast adenocarcinoma), with IC50 values as low as 4.5 ± 1 nM. nih.gov Other studies have highlighted the cytotoxic potential of indole derivatives against colon cancer (HT-29), prostate cancer (PC-3), lung carcinoma (A549), and liver carcinoma (HepG-2) cell lines. mdpi.comresearchgate.net For example, a novel benzimidazole (B57391) derivative, se-182, exhibited high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. Furthermore, research into drug-resistant human osteosarcoma cell lines has also included the evaluation of indole-based compounds, indicating their potential in treating challenging and resistant cancers. dntb.gov.ua

Table 1: Cytotoxic Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| 6-heterocyclyl-1H-indole derivative (1k) | MCF-7 | 4.5 ± 1 nM nih.gov |

| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL |

| Benzimidazole derivative (se-182) | HepG-2 | 15.58 µg/mL |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | 14.3±4.4 µM researchgate.net |

| 6,7-annulated-4-substituted indoles | L1210 | 0.5-4.0 μM (after 4 days) nih.gov |

Inhibition of Tubulin Polymerization and Microtubule Dynamics.nih.govresearchgate.netcityu.edu.hk

One of the primary mechanisms through which many this compound derivatives exert their anticancer effects is by targeting the microtubule network of cancer cells. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis.

Several indole-based derivatives have been identified as potent inhibitors of tubulin polymerization. semanticscholar.org They often act by binding to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.govacs.org For example, a derivative of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole, known as BPR0L075, is a potent inhibitor of tubulin polymerization. nih.gov Further studies on indole-modified latonduine derivatives have demonstrated their excellent microtubule-destabilizing activities, even surpassing the potency of the well-known agent colchicine (B1669291). researchgate.netcityu.edu.hk The substitution of the C-6 methoxy (B1213986) group on the indole nucleus has been found to be crucial for this inhibitory activity. nih.gov

Modulation of Epigenetic Targets (e.g., EZH2 Inhibition).nih.gov

In addition to targeting the cytoskeleton, some indole derivatives have been shown to modulate epigenetic pathways, which are often dysregulated in cancer. One such target is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently overexpressed in various cancers, contributing to tumor progression.

Indole-based compounds have been developed as potent and selective inhibitors of EZH2. nih.gov For instance, CPI-1205, a 1H-indole-3-carboxamide derivative, is a highly potent inhibitor of EZH2 with a biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. nih.gov By inhibiting EZH2, these compounds can reactivate the expression of tumor suppressor genes that have been silenced, thereby impeding cancer cell growth. The presence of a methoxy group at certain positions of the core structure has been identified as a key feature for potent EZH2 inhibition. acs.orgresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest Pathways.nih.govnih.govmdpi.comualberta.ca

The ultimate fate of cancer cells treated with this compound derivatives is often apoptosis, or programmed cell death. These compounds can trigger apoptosis through various signaling pathways. The disruption of microtubule dynamics, as mentioned earlier, is a potent inducer of apoptosis.

Furthermore, these derivatives can cause cell cycle arrest at different phases, preventing cancer cells from completing cell division. For example, treatment of human myeloid leukemia cells with certain methoxy stilbene (B7821643) analogs, which share structural similarities with some indole derivatives, resulted in cell cycle arrest at the G2/M phase. nih.govresearchgate.net Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives induced cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Benzimidazole derivatives have also been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com The induction of apoptosis is often confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases. nih.govualberta.ca

Comparison with Established Anticancer Agents (e.g., Combretastatin A-4, Vinblastine, Colchicine, Etoposide).nih.gov

The anticancer potential of this compound derivatives is often benchmarked against well-established anticancer drugs. Combretastatin A-4 (CA-4), a natural product that binds to the colchicine site of tubulin, is a common comparator due to its potent antivascular and antitumor activities. nih.gov In fact, the design of some potent indole derivatives, such as BPR0L075, was based on the structure of CA-4. nih.gov

Studies have shown that certain indole derivatives exhibit comparable or even superior activity to these established agents. For instance, indole-modified latonduine derivatives were found to be more potent microtubule-destabilizing agents than colchicine. researchgate.net When compared to vinblastine, another microtubule-targeting agent, indole derivatives have shown promise as effective inhibitors of microtubule formation. researchgate.net In cytotoxicity assays, the performance of novel benzimidazole derivatives has been compared to that of doxorubicin (B1662922) and cisplatin, with some derivatives showing stronger effects against specific cancer cell lines. researchgate.net

Table 2: Comparative Activity of Indole Derivatives and Established Agents

| Compound/Derivative | Mechanism of Action | Comparator Agent | Comparative Potency |

|---|---|---|---|

| BPR0L075 (indole derivative) | Tubulin Polymerization Inhibition | Combretastatin A-4 (CA-4) | Designed as a heterocyclic analogue of CA-4 nih.gov |

| Indole-modified latonduine derivatives | Microtubule Destabilization | Colchicine | More potent than colchicine researchgate.net |

| Benzimidazole derivative (se-182) | Cytotoxicity | Cisplatin | Stronger effect against HepG2 cells researchgate.net |

In Vivo Efficacy Studies in Human Tumor Xenograft Models.nih.gov

The promising in vitro results of this compound derivatives have prompted their evaluation in preclinical in vivo models. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor efficacy of new compounds.

Antimicrobial and Antifungal Activities

Derivatives of the methoxy-indole scaffold have demonstrated significant potential as antimicrobial and antifungal agents, addressing the critical need for new therapies against drug-resistant pathogens.

Research has shown that derivatives of 6-methoxy-1H-indole exhibit potent activity against a range of bacteria, including challenging Gram-positive and Gram-negative strains, as well as the resilient Mycobacterium tuberculosis.

Gram-positive Bacteria : Numerous indole derivatives have shown promise in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, 6-bromoindolglyoxylamide polyamine derivatives demonstrated intrinsic antimicrobial activity towards Staphylococcus aureus. nih.gov Phenylsulfonyl indole-modified Ru-based metallodrugs also showed strong bacteriostatic efficacy against S. aureus. rsc.org

Gram-negative Bacteria : The outer membrane of Gram-negative bacteria presents a significant challenge for antibacterial agents. nih.gov However, certain indole derivatives have overcome this barrier. Some 6-bromo derivatives have shown enhanced antibacterial activity towards Escherichia coli. nih.gov Furthermore, specific Ru-based complexes containing phenylsulfonyl indole derivatives displayed robust bactericidal efficacy against E. coli. rsc.org

Mycobacterium tuberculosis : The indole scaffold is a key component in the development of anti-tubercular agents. nih.gov Derivatives built on a 6-methoxy-1-n-octyl-1H-indole scaffold have yielded analogs with submicromolar activity against Mycobacterium tuberculosis H37Rv. nih.gov The DprE1 enzyme, which is crucial for mycobacterial cell wall synthesis, has been identified as a key target for some indole-based compounds. nih.govnih.gov

| Derivative Class | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 6-Methoxy-1-n-octyl-indole Mannich Bases | Mycobacterium tuberculosis H37Rv | Submicromolar activity, cell envelope stress | nih.gov |

| 4,6-Dimethoxy-1H-indole Derivatives | Various Bacteria | General antibacterial activity | researchgate.net |

| Aminoguanidyl Indole Derivatives | MRSA, Gram-positive & Gram-negative bacteria | Potent antibacterial activity (MICs 2–16 µg/mL) | nih.gov |

| 6-Bromoindolglyoxylamide Polyamines | Staphylococcus aureus, Escherichia coli | Intrinsic antimicrobial activity | nih.gov |

| Phenylsulfonyl Indole-Ru Complexes | Staphylococcus aureus, Escherichia coli | Strong bacteriostatic and bactericidal efficacy | rsc.org |

In addition to antibacterial properties, indole derivatives have been investigated for their effectiveness against fungal pathogens.

Candida albicans : This opportunistic fungal pathogen is a common target for novel antifungal agents. Studies have shown that certain indole derivatives possess activity against C. albicans. nih.govnih.gov Computational studies on some amide derivatives suggest potent binding to lanosterol (B1674476) 14-α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, indicating a potential mechanism for their anti-candida effects. nih.gov

Aspergillus niger : While specific studies on this compound derivatives against Aspergillus niger are limited, broader research into indole analogues has confirmed their antifungal potential against various Aspergillus species. semanticscholar.org This suggests that the methoxy-indole scaffold is a promising starting point for developing broad-spectrum antifungal agents.

The antimicrobial effects of these indole derivatives are attributed to several mechanisms of action that disrupt essential cellular processes in pathogens.

Inhibition of Cell Wall Synthesis : A primary mechanism, particularly against Mycobacterium tuberculosis, is the inhibition of enzymes vital for cell wall construction. The oxidoreductase DprE1, a key enzyme in the synthesis of critical mycobacterial cell-wall polysaccharides, is a validated target of indole-based inhibitors. nih.govnih.gov

Membrane Disruption : Several indole derivatives exert their antimicrobial effect by physically disrupting the bacterial cell membrane. Indolyl Mannich bases have been shown to perturb phospholipid vesicles and permeabilize bacterial cells. nih.gov This mechanism involves rapid membrane permeabilization and depolarization, leading to cell death in both Gram-positive and Gram-negative bacteria. nih.govrsc.org This process can also induce the production of reactive oxygen species (ROS). rsc.org

Enzyme Inhibition : Beyond cell wall synthesis, indole derivatives can inhibit other crucial microbial enzymes.

DNA Gyrase : Small-molecule indole-containing inhibitors have been developed to specifically target the GyrB subunit of M. tuberculosis DNA gyrase, an enzyme essential for DNA replication. oup.comoup.com

CYP51 (Lanosterol 14-α-demethylase) : In fungi, the inhibition of CYP51 enzymes is a well-established antifungal strategy. Molecular docking studies predict that certain indole derivatives can effectively bind to this enzyme in Candida albicans, disrupting ergosterol synthesis and compromising fungal membrane integrity. nih.gov

Dihydrofolate Reductase (DHFR) : Some aminoguanidyl indole derivatives have been shown to inhibit dihydrofolate reductase, an enzyme critical for nucleotide synthesis in bacteria. nih.gov

Antiviral Activities

The therapeutic potential of the indole scaffold extends to antiviral applications. Derivatives have been tested against a wide panel of viruses, demonstrating a range of activities. nih.gov Research has highlighted activity against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV). nih.govfrontiersin.org More recently, certain prenylated indole alkaloids have exhibited dual antiviral activity against both HCV and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov The mechanism for this dual activity was linked to the inactivation of liver X receptors (LXRs), which disrupts the formation of double-membrane vesicles required for viral RNA replication. nih.gov

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Chronic inflammation is mediated by enzymes such as cyclooxygenase (COX), which exists in two primary isoforms, COX-1 and COX-2. Indole derivatives have been extensively studied as anti-inflammatory agents due to their structural similarity to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov

Derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide have been synthesized and evaluated for their anti-inflammatory and COX-inhibitory activities. nih.govresearchgate.net Certain compounds in this series showed significant anti-inflammatory effects, comparable to indomethacin, and were found to be selective inhibitors of the COX-2 enzyme. nih.govresearchgate.net This selectivity is a desirable trait, as COX-2 is primarily induced during inflammation, and its inhibition is thought to produce fewer gastrointestinal side effects than non-selective COX inhibition. nih.gov Other research has focused on oxindole (B195798) derivatives that act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov

| Derivative Class | Target | Observed Effect | Reference |

|---|---|---|---|

| 2-(5-Methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | COX-2 | Selective inhibition, significant anti-inflammatory activity | nih.govresearchgate.net |

| 6-Methoxy-1-methyl-2,3-diphenyl indol derivatives | Inflammation (general) | Pharmacologically screened for anti-inflammatory activity | nih.gov |

| Oxindole Conjugates | COX and 5-LOX | Dual inhibitory activity | nih.gov |

| Indole derivatives of Ursolic Acid | Pro-inflammatory cytokines (TNF-α, IL-6) | Significant inhibition of cytokine production | chemrxiv.org |

Receptor Ligand Interactions and Neuropharmacological Potential

The biological activities of indole derivatives are fundamentally linked to their interactions with specific protein receptors and enzymes. In the context of neuropharmacology, the anti-inflammatory properties of these compounds are particularly relevant. Neuroinflammation, characterized by the activation of microglia and the production of inflammatory mediators, is a key factor in many neurodegenerative diseases. By selectively inhibiting COX-1 within microglia, certain compounds can block the inflammatory response and exert a neuroprotective effect. mdpi.com This demonstrates that the receptor and enzyme interactions of indole derivatives, particularly their ability to modulate inflammatory pathways like COX, can translate into significant neuropharmacological potential.

Anticholinesterase Activity Studies

Cholinesterase inhibitors, which increase the levels of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. The indole nucleus has been incorporated into the design of numerous cholinesterase inhibitors due to its ability to engage in key interactions within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Specific studies evaluating the anticholinesterase activity of this compound are not prominently featured in the scientific literature. However, the general potential of indoleamines for this activity is recognized. The inhibitory activity of indole derivatives is often attributed to their ability to interact with the catalytic and peripheral anionic sites of the cholinesterase enzymes.

Table 2: Key Interactions of Indole-Based Cholinesterase Inhibitors

| Interaction Type | Enzyme Site | Role of Indole Moiety |

| π-π stacking | Catalytic/Peripheral Anionic Site | Interaction with aromatic amino acid residues. |

| Hydrogen bonding | Active Site Gorge | Interaction of substituents with key amino acids. |

To ascertain the anticholinesterase potential of this compound, in vitro enzymatic assays using Ellman's method or similar spectrophotometric techniques would be necessary to determine its IC50 values against both AChE and BChE.

Other Reported Biological Activities (e.g., Antioxidant, Anti-HIV, Antidiabetic)

The indole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide array of biological activities.

Antioxidant Activity: Methoxyindoles, in particular, have been noted for their antioxidant properties. The electron-donating nature of the methoxy group can enhance the ability of the indole nucleus to scavenge free radicals. Melatonin (B1676174), a well-known methoxyindole, is a potent antioxidant. nih.gov The antioxidant potential of this compound could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay.

Anti-HIV Activity: Various indole derivatives have been reported to exhibit anti-HIV activity through different mechanisms, including inhibition of key viral enzymes like reverse transcriptase and integrase. Some indole-based compounds have been found to interfere with the entry of the virus into host cells. mdpi.com Screening of this compound in anti-HIV assays would be required to determine if it possesses such activity.

Antidiabetic Activity: The indole scaffold is present in compounds that have shown potential in managing diabetes. biolmolchem.comnih.govresearchgate.netnottingham.ac.uknih.gov Mechanisms of action for indole derivatives can include the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate digestion. nih.gov The antidiabetic potential of this compound would need to be investigated through relevant enzymatic and cellular assays.

General Biological Activity Screening Methodologies and Bioassay Development

The discovery and characterization of the biological activity of novel compounds like this compound and its derivatives rely on the development and optimization of robust in vitro bioassays.

For serotonin (B10506) receptor modulation , a primary screening would typically involve radioligand binding assays to determine the affinity of the compounds for a panel of serotonin receptor subtypes. nih.gov This is followed by functional assays, such as measuring second messenger responses (e.g., cAMP accumulation or calcium mobilization), to determine whether the compounds act as agonists, antagonists, or inverse agonists. jci.org Assay optimization involves selecting appropriate cell lines expressing the receptor of interest, determining optimal incubation times and temperatures, and ensuring the assay has a suitable signal-to-noise ratio.

For anticholinesterase activity , spectrophotometric assays based on Ellman's reagent are standard. mdpi.comnih.gov Optimization would involve determining the optimal concentrations of the enzyme and substrate to ensure the reaction rate is linear over the measurement period.

For other activities like antioxidant, anti-HIV, and antidiabetic , a variety of well-established in vitro assays are available. Optimization for these assays focuses on ensuring specificity, sensitivity, and reproducibility.

High-throughput screening (HTS) is a powerful tool for discovering novel analogues of a lead compound like this compound with improved biological activity or selectivity. drugtargetreview.com HTS involves the rapid, automated testing of large libraries of chemical compounds in a specific bioassay. drugtargetreview.com

For the discovery of novel serotonin receptor modulators, an HTS campaign would typically utilize a cell-based functional assay in a microplate format (e.g., 384- or 1536-well plates). A library of indole derivatives, or a more diverse chemical library, would be screened to identify "hits" that show activity in the assay. These hits would then be subjected to secondary screening and further characterization to confirm their activity and determine their structure-activity relationship (SAR).

The development of an HTS-compatible assay requires miniaturization and automation to handle the large number of compounds. The assay must be robust, with a high Z'-factor, to ensure the reliability of the screening results. Computational methods, such as virtual screening, can also be employed as a complementary approach to HTS to prioritize compounds for experimental testing based on their predicted binding to a target receptor.

Structure Activity Relationship Sar Studies of 6 Methoxy 1h Indol 4 Amine Derivatives

Impact of Substituent Position on Biological Activity and Regioselectivity

The precise placement of substituents on the indole (B1671886) scaffold of 6-methoxy-1H-indol-4-amine derivatives is a critical determinant of their biological activity. Research has consistently shown that even minor alterations in substituent location can lead to significant changes in potency and selectivity. For instance, the position of the methoxy (B1213986) group on the indole ring has been identified as a crucial factor for the biological activity of various indole derivatives. researchgate.net

Studies on different methoxy-substituted indole derivatives have highlighted the importance of the substitution pattern. For example, in a series of melatonin (B1676174) analogues, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position, combined with moving the ethylamido side chain to the N-1 position, resulted in compounds with affinity and agonist activity similar to melatonin itself. nih.gov This indicates that the 6-methoxy substitution is well-tolerated and can be a key feature for potent biological activity.

Furthermore, investigations into other substituted indole derivatives have provided insights into the favorability of substitution at different positions. For instance, in one study, substitution at position 4 of the indole ring was found to be the least favorable for a particular biological activity, whereas substitution at position 7 was the most favorable. researchgate.net While this study was not on this compound itself, it underscores the principle that each position on the indole ring has a unique impact on the molecule's interaction with biological targets.

Regioselectivity in the synthesis and functionalization of 4-substituted indoles is also a significant consideration. The electronic nature of the indole nucleus, which is electron-rich, directs electrophilic substitution, typically at the C3 position. chim.it However, the presence of substituents on the benzene (B151609) ring, such as the 6-methoxy group, can modulate this reactivity. The absence of an electron-donating group in the indole benzene ring generally promotes C3 regioselective cyclization for forming rings larger than six atoms, while the presence of such groups can influence the outcome. nih.gov For instance, in Pictet-Spengler reactions of 2-(1H-indol-4-yl)ethanamines, cyclization occurs regioselectively at the indole C3 position. nih.gov

Table 1: Impact of Methoxy Group Position on Melatonin Receptor Affinity

| Compound | Methoxy Position | Side Chain Position | Receptor Affinity | Agonist Activity |

| Melatonin | C-5 | C-3 | High | Full Agonist |

| Analog 2a | C-6 | N-1 | Similar to Melatonin | Full Agonist |

This table is generated based on data from a study on indole melatonin analogues, illustrating the effect of substituent repositioning. nih.gov

Influence of Electronic and Steric Effects of the Methoxy Group on Biological Interactions

The 6-methoxy group in this compound derivatives exerts significant electronic and steric effects that are fundamental to their biological interactions. Methoxy groups are known to enhance the reactivity of the indole ring due to their electron-donating nature. chim.it This increased electron density can influence how the molecule interacts with its biological targets.

Sterically, the methoxy group is of moderate size and can influence the conformation of the molecule and its ability to fit into a binding site. The orientation of the methoxy group can either facilitate or hinder binding, depending on the topology of the target protein. In some cases, steric hindrance from a substituent can decrease the biological activity if it prevents the optimal orientation for binding. Conversely, a well-placed methoxy group can promote a favorable binding conformation. The steric bulk of substituents can also influence reaction pathways and the stability of intermediates.

Role of the Amine Group in Modulating Pharmacological Profiles and Target Binding

The 4-amine group is a critical functional group in this compound derivatives, playing a pivotal role in modulating their pharmacological profiles and target binding. As a primary amine, it can act as a hydrogen bond donor and, when protonated under physiological conditions, as a hydrogen bond acceptor and can participate in ionic interactions. These interactions are often fundamental for high-affinity binding to biological targets such as receptors and enzymes. nih.gov

The position of the amine group at C-4 is significant. The indole scaffold itself is known to mimic the structure of endogenous molecules and interact with various receptors and enzymes. The placement of the amine group at the 4-position of this scaffold creates a specific vector for interactions within a binding pocket. For instance, in the context of designing dopamine (B1211576) D3 receptor agonists, the introduction of indole derivatives on a piperazine (B1678402) ring was a key strategy, with the goal of assessing the indole substitution's effect on selectivity and affinity. nih.gov This highlights the importance of the amine-containing moiety in directing the molecule to its target and establishing specific interactions.

Furthermore, the basicity of the amine group, which is influenced by the electronic effects of the rest of the molecule, including the 6-methoxy group, will determine its protonation state at physiological pH. A protonated amine can form strong salt bridges with acidic amino acid residues like aspartate or glutamate (B1630785) in a binding site, which can be a major contributor to binding affinity. The ability of the amine group to engage in these specific interactions often defines the pharmacological profile of the compound, influencing whether it acts as an agonist, antagonist, or modulator of a particular target. Molecular docking studies have identified the amino group as a critical binding site in some indole derivatives. mdpi.com

Systematic Modifications and Analog Design Strategies

The development of this compound derivatives with improved pharmacological properties relies heavily on systematic modifications and analog design strategies. slideshare.net These strategies involve the methodical alteration of the lead compound's structure to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

One common strategy is substituent modification on the indole ring. This involves introducing various functional groups at different positions to probe the electronic and steric requirements of the biological target. For example, studies on other indole derivatives have shown that introducing electron-withdrawing substituents at C-6 can improve biological activity and metabolic stability. nih.gov This suggests that exploring different substituents at the 6-position, in place of or in addition to the methoxy group, could be a fruitful avenue for optimization.

Another key strategy is the modification of the amine group . This can include alkylation to form secondary or tertiary amines, or acylation to form amides. These modifications alter the basicity, lipophilicity, and hydrogen bonding capacity of the group, which can have a profound impact on target binding and pharmacokinetic properties.

Bioisosteric replacement is another powerful tool in analog design. slideshare.net This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency or reducing side effects. For example, the methoxy group could be replaced with other small, electron-donating groups, or the indole core itself could be replaced with a bioisosteric heterocycle.

Scaffold hopping or creating structurally novel analogs is also employed. This involves making more significant changes to the core structure while aiming to retain the key pharmacophoric features. For instance, linking the indole core to other heterocyclic rings can lead to novel compounds with different pharmacological profiles. researchgate.net

These systematic modifications are often guided by computational modeling and experimental screening to efficiently explore the chemical space and identify derivatives with enhanced therapeutic potential.

Table 2: Examples of Analog Design Strategies for Indole Derivatives

| Strategy | Modification Example | Potential Outcome |

| Substituent Modification | Replacing 6-methoxy with an electron-withdrawing group | Improved biological activity and metabolic stability nih.gov |

| Amine Group Modification | N-alkylation or N-acylation of the 4-amine | Altered basicity, lipophilicity, and target binding |

| Bioisosteric Replacement | Replacing the indole core with an azaindole | Modified pharmacokinetic properties and target interactions |

| Scaffold Hopping | Linking the indole to a piperazine moiety | Novel pharmacological profile and target selectivity nih.gov |

Comparative Analysis with Structurally Similar Indole and Heterocyclic Derivatives

To fully understand the SAR of this compound, it is instructive to compare its derivatives with structurally similar indole and other heterocyclic compounds. Such comparative analyses help to identify the key structural features responsible for a particular biological activity and to understand the contribution of the indole scaffold itself. chim.it

Furthermore, comparing indole derivatives with other heterocyclic compounds that share some structural features can reveal the importance of the indole core. For example, replacing the indole ring with a benzimidazole (B57391) or other bicyclic heterocycles can help to determine if the specific electronic and structural properties of the indole are essential for activity. nih.gov In some cases, other heterocycles can serve as effective bioisosteres for the indole ring, while in other cases, the indole scaffold is irreplaceable for potent activity. A comparative study of substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles explored whether they represent a common pharmacophore for a specific enzyme inhibition. nih.gov

These comparative analyses are crucial for building a comprehensive understanding of the SAR and for guiding the design of new, more effective therapeutic agents based on the this compound scaffold.

6 Methoxy 1h Indol 4 Amine As a Privileged Chemical Scaffold in Drug Discovery

Design and Synthesis of Novel Pharmacophores Based on the 6-Methoxy-1H-indol-4-amine Moiety

The strategic design of new pharmacophores often begins with a core scaffold like this compound, which can be chemically elaborated to explore structure-activity relationships (SAR). The presence of the 4-amino group offers a convenient handle for derivatization, allowing for the introduction of various functional groups and building blocks to modulate the compound's biological activity and physicochemical properties.

A prominent example of this approach is the design of novel 4-amino-1H-indole-6-carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net In this design, a molecular hybridization strategy was employed. The 4-amino indole (B1671886) core was linked via a carboxamide group at the 6-position to various substituted aromatic rings. This design aimed to combine the key features of the indole scaffold with other pharmacophoric elements known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the target enzymes. researchgate.net